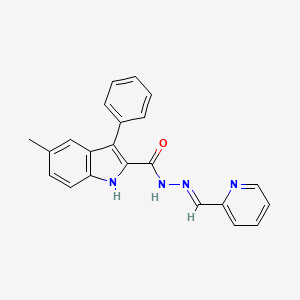![molecular formula C13H17N3O3S B5526300 methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate is a chemical compound that has been studied for various applications, including its potential in the synthesis of polymers and as a precursor for biologically active compounds. Its synthesis and properties have been explored in different contexts, providing insights into its structure and reactivity.
Synthesis Analysis
The synthesis of compounds similar to methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate involves condensation reactions, as well as the use of specific reagents to introduce the morpholinylamino and carbonothioyl groups into the benzoate framework. For example, Kovalenko et al. (2019) describe a novel one-pot synthesis method for a related compound, showcasing the synthetic accessibility of these types of molecules (Kovalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds with morpholinylamino and carbonothioyl groups attached to a benzoate core has been studied using various spectroscopic and crystallographic techniques. Kovalevsky et al. (1998) investigated the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, providing insights into the spatial arrangements and reactivity of these molecules (Kovalevsky et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate derivatives includes participation in polymerization processes and interactions with other chemical entities. Longobardi et al. (1990) describe the synthesis and local anesthetic activity of related dihydro-pyran derivatives, highlighting the potential for chemical modification and activity tuning (Longobardi et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary depending on the specific substituents and molecular structure. Studies like those by Koca et al. (2014) offer detailed spectroscopic analysis, which helps in understanding the physical characteristics of these molecules (Koca et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are crucial for the application of these compounds in various fields. Minegishi et al. (2015) explored the antiproliferative activity of a similar compound, demonstrating its potential as a tubulin polymerization inhibitor (Minegishi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The scientific research applications of methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate mainly revolve around its synthesis and structural analysis. This compound and its related derivatives have been extensively studied for their synthesis methods, crystal structures, and potential applications in various fields. A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which shares a similar synthesis pathway with our compound of interest, was developed. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The compound's structure was confirmed through various analytical techniques, highlighting the importance of intramolecular hydrogen bonding and the stabilization of the crystal structure through intermolecular hydrogen bonds (Kovalenko et al., 2019).
Antimicrobial Applications
Research into the antimicrobial activities of certain derivatives, involving the morpholine component, has shown that these compounds can possess good to moderate activities against various microorganisms. For example, the synthesis of novel 1,2,4-triazole derivatives, which include morpholine or methyl piperazine as amine components, demonstrated antimicrobial properties. This suggests the potential of using methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Ionic Liquids and Biodegradability
Another application area is the synthesis of ionic liquids, particularly those based on the morpholinium ion. These studies focus on the physicochemical properties, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium salts. Such research is crucial for evaluating the environmental impact and safety of these compounds, potentially leading to their use as solvents or in other industrial applications (Pernak et al., 2011).
Eigenschaften
IUPAC Name |
methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-12(17)10-2-4-11(5-3-10)14-13(20)15-16-6-8-19-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWYUNOBPBCCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-(morpholin-4-ylcarbamothioylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

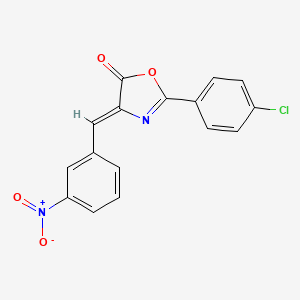
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)
![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)
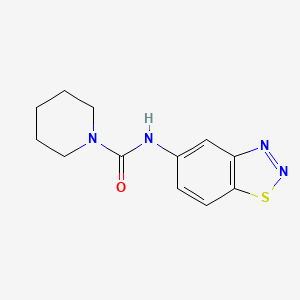
![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)
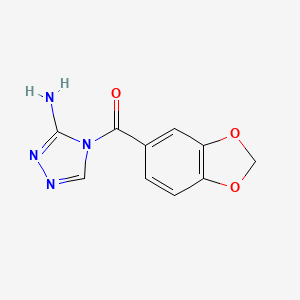
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)
methyl]-4-ethoxyaniline](/img/structure/B5526279.png)
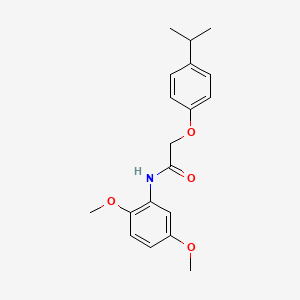
![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)
![N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5526310.png)
